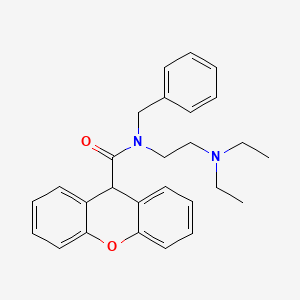
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactants: Benzylated xanthene derivative and 2-diethylaminoethyl chloride
Product: N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride. The resulting xanthene derivative is then subjected to further functionalization to introduce the benzyl and diethylaminoethyl groups.
-
Step 1: Synthesis of Xanthene Core
Reactants: Resorcinol and phthalic anhydride
Conditions: Acidic medium, elevated temperature
Product: Xanthene derivative
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and diethylaminoethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, elevated temperature
Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature
Substitution: Benzyl chloride, basic medium, room temperature
Major Products
Oxidation: Oxidized derivatives of the xanthene core
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-(2-dimethylaminoethyl)-acetamide: Similar structure but with a dimethylaminoethyl group instead of a diethylaminoethyl group.
2-(N-benzyl-N-(2-diethylaminoethyl)-amino)-6’-chloro-ortho-acetotoluidide: Contains a chloro group and an ortho-acetotoluidide moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzo[d]thiazol-2-yl group and a piperidin-1-yl moiety.
Propiedades
Número CAS |
6325-89-9 |
|---|---|
Fórmula molecular |
C27H30N2O2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-benzyl-N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H30N2O2/c1-3-28(4-2)18-19-29(20-21-12-6-5-7-13-21)27(30)26-22-14-8-10-16-24(22)31-25-17-11-9-15-23(25)26/h5-17,26H,3-4,18-20H2,1-2H3 |
Clave InChI |
PJYGEANQOSQVPD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(CC1=CC=CC=C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


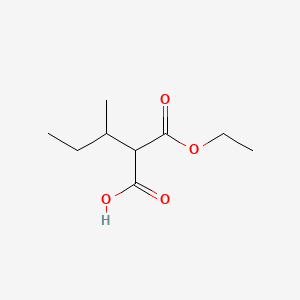
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
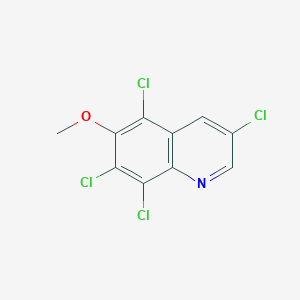
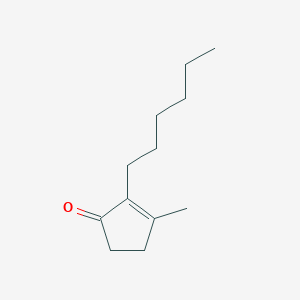


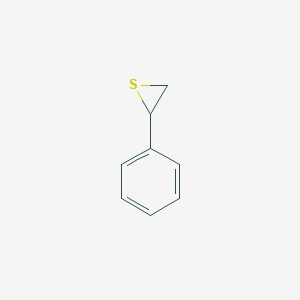


![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

